molecular formula C12H7IN4O B13382829 6-(4-iodophenyl)pteridin-4(3H)-one

6-(4-iodophenyl)pteridin-4(3H)-one

Cat. No.: B13382829
M. Wt: 350.11 g/mol
InChI Key: ORDBCCRHLIEDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-iodophenyl)pteridin-4(3H)-one is an organic compound that belongs to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The presence of an iodine atom on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-iodophenyl)pteridin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and pteridine derivatives.

    Reaction Conditions: The key steps involve the formation of the pteridine ring system followed by the introduction of the 4-iodophenyl group. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-(4-iodophenyl)pteridin-4(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom on the phenyl ring can be replaced with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pteridine ring or the phenyl group.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.

    Cyclization Reactions: Catalysts such as acids or bases are used to facilitate the cyclization process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

6-(4-iodophenyl)pteridin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-iodophenyl)pteridin-4(3H)-one involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids. The pteridine ring system can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-phenylpteridin-4(3H)-one: Lacks the iodine atom, resulting in different chemical reactivity and biological activity.

    6-(4-bromophenyl)pteridin-4(3H)-one: Contains a bromine atom instead of iodine, leading to variations in halogen bonding and reactivity.

    6-(4-chlorophenyl)pteridin-4(3H)-one: Contains a chlorine atom, which also affects its chemical and biological properties.

Uniqueness

The presence of the iodine atom in 6-(4-iodophenyl)pteridin-4(3H)-one makes it unique compared to its analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s interactions with biological targets, potentially leading to improved therapeutic properties.

Properties

Molecular Formula

C12H7IN4O

Molecular Weight

350.11 g/mol

IUPAC Name

6-(4-iodophenyl)-3H-pteridin-4-one

InChI

InChI=1S/C12H7IN4O/c13-8-3-1-7(2-4-8)9-5-14-11-10(17-9)12(18)16-6-15-11/h1-6H,(H,14,15,16,18)

InChI Key

ORDBCCRHLIEDIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C(=N2)C(=O)NC=N3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.